molecular formula C20H21BrN2O2 B2990433 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946220-92-4

3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Número de catálogo B2990433
Número CAS: 946220-92-4
Peso molecular: 401.304
Clave InChI: NGXNTJMJRFFHDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tetrahydroquinoline group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the bromine atom, and the attachment of the benzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzamide and tetrahydroquinoline groups would likely contribute significantly to the compound’s chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced via nucleophilic substitution reactions . The compound could also undergo reactions at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the benzamide and tetrahydroquinoline groups would likely influence properties such as polarity, solubility, and stability .

Aplicaciones Científicas De Investigación

Binding Affinity for σ Receptors

A study by Kuo‐hsien Fan, J. Lever, and S. Z. Lever (2011) explored the effect of structural modifications in the amine portion of substituted aminobutyl-benzamides, including analogs similar to "3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," as ligands for σ1 and σ2 receptors. This research highlights the importance of nitrogen's position within the constrained ring for exceptional σ2 receptor binding affinity and selectivity, indicating potential applications in developing targeted therapies for conditions associated with these receptors (Fan, Lever, & Lever, 2011).

Cobalt-promoted Dimerization

Liene Grigorjeva and Olafs Daugulis (2015) developed a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides. This synthesis technique, which could potentially apply to compounds like "this compound," demonstrates a pathway for creating complex molecules that may have applications in drug development and materials science (Grigorjeva & Daugulis, 2015).

Antiviral and Cytotoxic Activities

P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, and E. De Clercq (2010) synthesized a series of novel compounds, including those related to "this compound," evaluating their antiviral activity against HIV, HSV, and vaccinia viruses. Their findings demonstrated distinct antiviral activity against Herpes simplex and vaccinia viruses, suggesting potential applications of these compounds in antiviral drug development (Selvam et al., 2010).

Synthesis and Evaluation as Ligands for σ Receptors

Further research by R. Xu, J. Lever, and S. Z. Lever (2007) on the synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors, including analogs of "this compound," emphasized the critical role of a constrained tetrahydroisoquinoline ring system for exceptional σ2 receptor binding affinity and selectivity. This work underscores the compound's relevance in researching σ receptor-related pathologies and developing therapeutic agents (Xu, Lever, & Lever, 2007).

Propiedades

IUPAC Name

3-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXNTJMJRFFHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.